Disodium Cocoamphodipropionate: A Technical Guide to its Chemical Properties and Structure
Disodium Cocoamphodipropionate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Disodium Cocoamphodipropionate is typically supplied as a clear, pale yellow to amber liquid.[1] It is a salt-free, multi-functional surfactant known for its stability in high-electrolyte and alkaline formulations.[3] Key quantitative data are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source |
| Appearance | Pale yellow to amber liquid | [1] |
| Odor | Faint fruity odor | [4] |
| Solubility | Soluble in water | [5] |
| Stability | Stable | [5] |
| Biodegradability | Biodegradable | [3][5] |
Table 2: Physical and Chemical Data
| Parameter | Value | Source |
| Identifiers | ||
| CAS Number | 68411-57-4 | [1][6] |
| EINECS/ELINCS No | 270-131-8 | [1] |
| Molecular Information | ||
| Molecular Formula | C10H18N2Na2O5 (representative) | [1][6] |
| Molecular Weight | 292.24 g/mol (representative) | [6][7] |
| Physical Constants | ||
| Melting Point | -7 °C (19 °F) | [8] |
| Boiling Point | 90 °C (194 °F) | [8] |
| Flash Point | 61.1 - 65 °C (142.0 - 149 °F) | [8] |
| Solution Properties | ||
| pH (1% solution) | 7.0 - 10.0 | [5] |
| pH (as is) | 9 - 10 | [8] |
| Actives Content | ≥ 30.0% | [5] |
Chemical Structure
Disodium Cocoamphodipropionate is not a single chemical entity but rather a mixture of N-coco acyl derivatives. The "coco" portion refers to the fatty acid profile derived from coconut oil. The core structure is based on the reaction of these fatty acids with an aminoethyl-aminoethanol derivative, followed by carboxymethylation. The IUPAC name for a representative structure is disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate.[6]
A schematic representation of the structure is provided below, where 'R' represents the alkyl chains from coconut fatty acids.
Synthesis Pathway
The production of Disodium Cocoamphodipropionate involves a multi-step chemical synthesis.[1] The process begins with the reaction of coconut fatty acids with diethanolamine, which is then further reacted with sodium chloroacetate. An alternative pathway described involves the reaction of 2-alkyl imidazoline (B1206853) (derived from a fatty acid and aminoethylethanolamine) with methyl acrylate (B77674), followed by saponification with an alkali metal hydroxide.[9]
A simplified logical workflow for the synthesis is outlined below.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of Disodium Cocoamphodipropionate are proprietary and not extensively published in peer-reviewed literature. However, standard methods for the analysis of surfactants can be applied to determine its properties.
4.1 Determination of Active Surfactant Content
The active surfactant concentration is a critical quality control parameter. Standard titrimetric and chromatographic methods are typically employed.
-
Methodology: A common approach involves a two-phase titration. A known weight of the surfactant solution is dissolved in a suitable solvent system (e.g., water and chloroform). An indicator is added, and the solution is titrated with a standard anionic or cationic surfactant solution. The endpoint is determined by a color change in one of the phases.
-
Referenced Standard: GB/T 13173 Surface active agents -- Detergents -- Testing methods.[5]
4.2 pH Measurement
The pH of the supplied solution and a diluted solution are important for formulation compatibility.
-
Methodology: The pH is measured using a calibrated pH meter. For a 1% solution, a specific weight of the Disodium Cocoamphodipropionate solution is diluted in deionized water to the final concentration before measurement.
-
Referenced Standard: GB/T 6368 Surface active agents -- Determination of pH of aqueous solution -- Potentiometric method.[5]
4.3 Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amide C=O, carboxylate COO-, and C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the overall structure and identifying the different alkyl chains from the coconut oil source.
The logical workflow for the characterization of a Disodium Cocoamphodipropionate sample is depicted below.
Conclusion
Disodium Cocoamphodipropionate is a complex amphoteric surfactant with a well-established role in the personal care industry. Its chemical properties, including mildness, good foaming ability, and stability, make it a valuable ingredient in a wide range of cleansing products. While its nature as a mixture of coco-acyl derivatives complicates a precise structural and molecular weight definition, representative structures and data provide a strong basis for its application in research and formulation development. The application of standard analytical techniques is essential for the quality control and characterization of this versatile surfactant.
References
- 1. specialchem.com [specialchem.com]
- 2. Disodium Cocoamphodipropionate (Explained + Products) [incidecoder.com]
- 3. Disodium Cocoamphodipropionate | Cosmetic Ingredients Guide [ci.guide]
- 4. Buy Disodium Cocoamphodipropionate from brenntag Taiwan suppliers | 68411-57-4 | Brenntag [brenntag.com]
- 5. Disodium cocoamphodipropionate - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. Disodium Cocoamphodipropionate | C10H18N2Na2O5 | CID 6455953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disodium cocoamphodipropionate | CymitQuimica [cymitquimica.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. US5942627A - Concentrated amphocarboxylpropionate surfactants produced from methyl acrylate and 2-alkyl imidazoline - Google Patents [patents.google.com]
